1,1'-[3-methyl-6-(5,6,7,8-tetrahydronaphthalen-2-yl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone
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Overview
Description
1-[7-ACETYL-3-METHYL-6-(5,6,7,8-TETRAHYDRONAPHTHALEN-2-YL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a triazolothiadiazine core, which is a fused heterocyclic system, and a tetrahydronaphthalenyl group, contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[7-ACETYL-3-METHYL-6-(5,6,7,8-TETRAHYDRONAPHTHALEN-2-YL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE typically involves multiple steps:
Formation of the triazolothiadiazine core: This step usually involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the tetrahydronaphthalenyl group: This can be achieved through Friedel-Crafts alkylation or acylation reactions.
Acetylation and methylation: These steps are performed to introduce the acetyl and methyl groups, respectively, using reagents like acetic anhydride and methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[7-ACETYL-3-METHYL-6-(5,6,7,8-TETRAHYDRONAPHTHALEN-2-YL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens, alkyl halides, or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydro derivatives.
Scientific Research Applications
1-[7-ACETYL-3-METHYL-6-(5,6,7,8-TETRAHYDRONAPHTHALEN-2-YL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[7-ACETYL-3-METHYL-6-(5,6,7,8-TETRAHYDRONAPHTHALEN-2-YL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[7-ACETYL-3-METHYL-6-(5,6,7,8-TETRAHYDRONAPHTHALEN-2-YL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE: shares similarities with other triazolothiadiazine derivatives and compounds containing tetrahydronaphthalenyl groups.
Uniqueness
- The unique combination of the triazolothiadiazine core and the tetrahydronaphthalenyl group gives this compound distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
Molecular Formula |
C19H20N4O2S |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
1-[5-acetyl-3-methyl-6-(5,6,7,8-tetrahydronaphthalen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone |
InChI |
InChI=1S/C19H20N4O2S/c1-11(24)18-17(16-9-8-14-6-4-5-7-15(14)10-16)23(13(3)25)22-12(2)20-21-19(22)26-18/h8-10H,4-7H2,1-3H3 |
InChI Key |
GXDSWQMIISCKNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N(C(=C(S2)C(=O)C)C3=CC4=C(CCCC4)C=C3)C(=O)C |
Origin of Product |
United States |
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